molecular formula C15H13N3O2S B2534276 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2034314-79-7

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2534276
CAS No.: 2034314-79-7
M. Wt: 299.35
InChI Key: QYRUOEQAPWZKSI-UHFFFAOYSA-N
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Description

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is an organic compound that features a unique combination of furan, pyridine, and thiophene rings connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the Furan-Pyridine Intermediate: The initial step involves the coupling of furan and pyridine rings. This can be achieved through a Suzuki coupling reaction using a palladium catalyst.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the furan-pyridine intermediate.

    Urea Formation: The final step involves the formation of the urea linkage. This can be done by reacting the intermediate with an isocyanate under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan, pyridine, or thiophene rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)carbamate: Similar structure but with a carbamate linkage instead of urea.

    1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)thiourea: Similar structure but with a thiourea linkage.

Uniqueness

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the combination of furan, pyridine, and thiophene rings, which may impart distinct chemical and biological properties compared to other compounds with similar linkages.

Properties

IUPAC Name

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c19-15(18-14-2-1-5-21-14)17-8-11-6-13(9-16-7-11)12-3-4-20-10-12/h1-7,9-10H,8H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRUOEQAPWZKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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